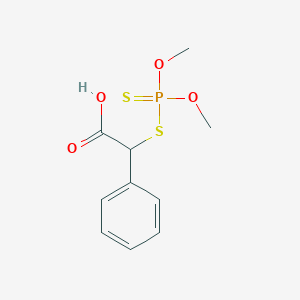
Phenthoate acid
Descripción general
Descripción
Phenthoate is an organothiophosphate insecticide . It is used against various pests including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked . The IUPAC name for Phenthoate is (RS)-Ethyl [(dimethoxyphosphorothioyl)sulfanyl] (phenyl)acetate .
Synthesis Analysis
Phenthoate is a chiral organophosphate pesticide with two enantiomers that differ in toxicity, behavior, and insecticidal activity . The preparation method of Phenthoate stereoisomer involves dissolving an ordinary Phenthoate raw pesticide .
Molecular Structure Analysis
The molecular formula of Phenthoate is C12H17O4PS2 . The molecular weight is 320.36 g·mol−1 . The IUPAC Standard InChI is InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 .
Chemical Reactions Analysis
Phenthoate is a chiral pesticide with the presence of one asymmetric carbon atom . This introduces stereoisomers with distinct distributions, fates, biomagnification capacities, and cytotoxicities . The enantioselective degradation of Phenthoate in soil has been studied .
Physical And Chemical Properties Analysis
Phenthoate is a colorless crystalline solid . It has a density of 1.226 g/mL at 20 °C . The melting point is between 17 to 18 °C . Its solubility in water is 11 mg/L at 24 °C .
Aplicaciones Científicas De Investigación
1. Toxicity Studies
Phenthoate acid has been used in studies to understand its effects on non-target organisms. For instance, a study conducted on common carp (Cyprinus carpio) fingerlings examined the acute toxicity and pathophysiological changes caused by Phenthoate . The study found that Phenthoate caused significant changes in brain acetylcholinesterase activity, plasma glutamate-oxalacetate transaminase, and plasma glutamate pyruvate transaminase activities .
2. Environmental Impact
Research has been conducted to understand the environmental impact of chiral pesticides, including Phenthoate. These studies focus on the distinct biological activities and distribution patterns of their stereoisomers .
3. Food Safety Monitoring
Phenthoate acid is also used in food safety monitoring. A study demonstrated the use of a smartphone-based colorimetric detection system for the pesticide Phenthoate . The study found a linear range for the determination of Phenthoate in the range of 50–1500 μg L −1, with a limit of detection of 15 μg L −1 .
4. Biochemical Parameter Attenuation
Phenthoate acid has been studied for its potential to attenuate biochemical parameters and enzymatic functions in aquatic organisms. For example, a study on Cyprinus carpio fingerlings showed that exposure to Phenthoate 50 EC insecticide led to changes in various biochemical parameters and enzymatic functions .
5. Histopathological Changes
Research has been conducted to understand the histopathological changes caused by Phenthoate in non-target organisms. For instance, a study found that exposure to Phenthoate caused histopathological changes in the liver of fish, suggesting hepatic tissue damages .
6. Oxidative Stress Induction
Phenthoate acid has been studied for its potential to induce oxidative stress in non-target organisms. A study on Cyprinus carpio fingerlings showed that exposure to Phenthoate led to oxidative stress, as evidenced by changes in blood, gills, and kidney morphology, as well as decreased blood glucose levels .
Safety And Hazards
Phenthoate is classified as Acute toxicity - Category 4, both Oral and Dermal . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking medical help if swallowed or in contact with skin .
Direcciones Futuras
Propiedades
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O4PS2/c1-13-15(16,14-2)17-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIDFDHSKJUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058305 | |
| Record name | Phenthoate acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenthoate acid | |
CAS RN |
13376-78-8 | |
| Record name | TH-3461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013376788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenthoate acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TH-3461 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H874A3M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
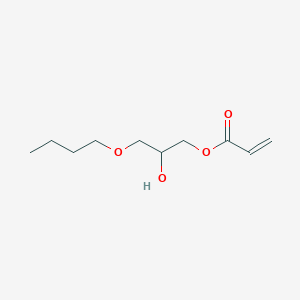
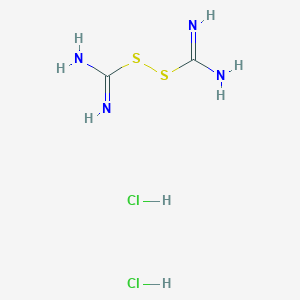
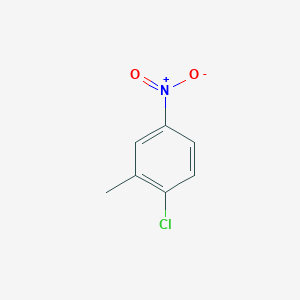
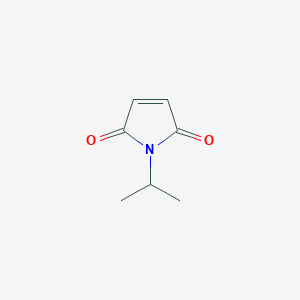
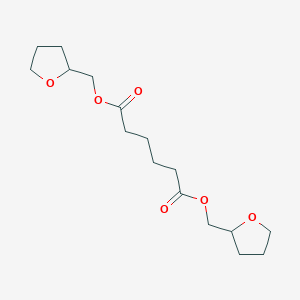
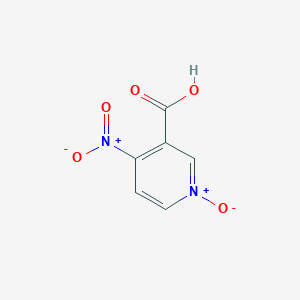
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
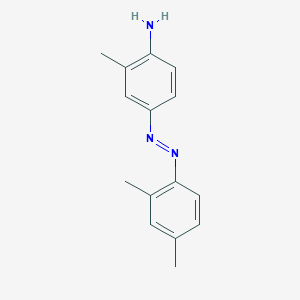
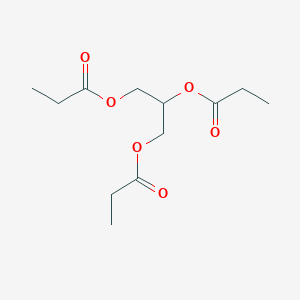
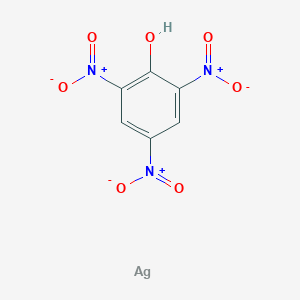
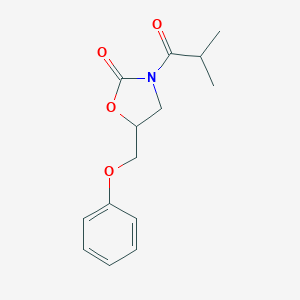
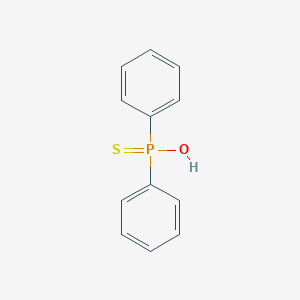
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)